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Compound of Interest

Compound Name:
3-Methoxy-4-

carboxyphenylboronic acid

Cat. No.: B1322966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 851335-12-1 has been associated with two distinct chemical

entities in public databases: 3-Methoxy-4-carboxyphenylboronic acid and Omipalisib (also

known as GSK2126458). This technical guide focuses exclusively on Omipalisib

(GSK2126458), a compound with extensive biological data aligning with the in-depth nature of

this document.

Executive Summary
Omipalisib (GSK2126458) is a highly potent, orally bioavailable small molecule that acts as a

dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin

(mTOR).[1][2] Its ability to target multiple isoforms of PI3K and both mTORC1 and mTORC2

complexes makes it a significant compound in cancer research and other diseases where the

PI3K/Akt/mTOR pathway is dysregulated.[2] This document provides a comprehensive

overview of the chemical properties, biological activity, and experimental protocols related to

Omipalisib.

Chemical Properties and Synthesis
IUPAC Name: 2,4-Difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-

pyridinyl}benzenesulfonamide[2]
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Synonyms: GSK2126458, GSK458[3]

Property Value Reference

CAS Number 851335-12-1 N/A

Molecular Formula C25H17F2N5O3S [3]

Molecular Weight 505.5 g/mol [3]

A general synthesis route for Omipalisib and its precursors has been described, involving multi-

step chemical reactions starting from materials such as Meldrum's acid, 2,5-

difluoronitrobenzene, and 2,4-difluorobenzenesulfonyl chloride.[4] The synthesis of analogs

typically involves key steps like Suzuki coupling.[2]

Biological Activity and Mechanism of Action
Omipalisib is a potent, ATP-competitive inhibitor of all Class I PI3K isoforms (α, β, γ, δ) and

both mTOR complexes (mTORC1 and mTORC2).[2] The PI3K/Akt/mTOR signaling pathway is

a critical regulator of cell growth, proliferation, survival, and metabolism, and it is frequently

mutated in human cancers.[2] By inhibiting both PI3K and mTOR, Omipalisib can effectively

shut down this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[2]

PI3K/Akt/mTOR Signaling Pathway and Omipalisib
Inhibition
The diagram below illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights

the dual points of inhibition by Omipalisib.
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PI3K/Akt/mTOR pathway with Omipalisib inhibition points.
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Quantitative Data
Biochemical Inhibitory Activity
Omipalisib demonstrates picomolar to subnanomolar inhibitory activity against PI3K isoforms

and mTOR complexes in cell-free assays.

Target Apparent Ki (nM)

p110α 0.019

p110β 0.13

p110δ 0.024

p110γ 0.06

p110α (E542K mutant) 0.008

p110α (E545K mutant) 0.008

p110α (H1047R mutant) 0.009

mTORC1 0.18

mTORC2 0.3

(Data sourced from MedChemExpress and

Selleck Chemicals)[3]

Cellular Activity
Omipalisib effectively inhibits the PI3K pathway in cellular contexts, leading to potent anti-

proliferative effects in various cancer cell lines.
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Cell Line Assay Type IC50 (nM)

T47D pAkt-S473 Inhibition 0.41

BT474 pAkt-S473 Inhibition 0.18

T47D Cell Proliferation 3.0

BT474 Cell Proliferation 2.4

(Data sourced from Selleck

Chemicals)

Preclinical Pharmacokinetics
Omipalisib exhibits favorable pharmacokinetic properties, including good oral bioavailability and

low blood clearance across multiple preclinical species.[3]

Species Bioavailability Clearance

Mouse Good Low

Rat Good Low

Dog Good Low

Monkey Good Low

(Data sourced from Selleck

Chemicals)[3]

Experimental Protocols
PI3K Enzyme Inhibition Assay (HTRF)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

based assay to measure the inhibition of PI3K enzymes.

Compound Preparation: Serially dilute Omipalisib (3-fold dilutions) in 100% DMSO in a 384-

well polypropylene plate. Transfer 0.05 µL of the compound solutions to a 384-well low-

volume assay plate.
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Enzyme Reaction:

Add 2.5 µL of the PI3K enzyme (at 2x final concentration) in 1x reaction buffer to all wells.

Incubate for 15 minutes at room temperature.

Initiate the reaction by adding 2.5 µL of a 2x substrate solution (containing PIP2 and ATP)

in 1x reaction buffer.

Incubate for 1 hour at room temperature.

Detection:

Stop the reaction by adding a stop solution containing EDTA and biotin-PIP3.

Add a detection mix containing streptavidin-APC and a europium-labeled anti-GST

antibody with a GST-tagged PH domain.

Incubate for 1 hour in the dark.

Data Acquisition: Measure the HTRF signal on a compatible plate reader with excitation at

330 nm and dual emission detection at 620 nm (Europium) and 665 nm (APC).[5]

Cellular pAkt-S473 Phosphorylation Assay
This protocol outlines a method to measure the inhibition of Akt phosphorylation at serine 473

in cancer cell lines.

Cell Culture: Plate cancer cells (e.g., BT474, T47D) in appropriate growth medium and allow

them to adhere.

Compound Treatment: Treat the cells with varying concentrations of Omipalisib for a

specified duration (e.g., 90 minutes).[6]

Cell Lysis:

Wash the cells with ice-cold PBS.

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Clarify the lysates by centrifugation.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method (e.g., BCA assay).

Western Blotting:

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose

membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in

TBST).

Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at

4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the signal using a chemiluminescent substrate.

Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the

total Akt signal.

Cell Proliferation Assay (MTT/CellTiter-Glo)
This protocol describes a method to assess the anti-proliferative effects of Omipalisib on

cancer cell lines.

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of Omipalisib for 72

hours.

Viability Assessment:

For MTT assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the

formazan crystals with DMSO and measure the absorbance at 570 nm.
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For CellTiter-Glo assay: Add CellTiter-Glo reagent, which measures ATP levels, and

measure the luminescence.

Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated

control cells and determine the IC50 value.

In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of Omipalisib in a

tumor xenograft model.

Cell Implantation: Subcutaneously implant human tumor cells (e.g., BT474) into the flank of

immunocompromised mice.

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified

size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.

Drug Administration: Administer Omipalisib orally at various dose levels (e.g., 3 mg/kg) once

daily for a defined period (e.g., 3 weeks). The control group receives the vehicle.[2]

Efficacy Evaluation: Measure tumor volumes and body weights regularly.

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the

levels of pAkt and other biomarkers by immunohistochemistry or Western blotting.[3]

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the cellular

effects of Omipalisib.
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Workflow for in vitro evaluation of Omipalisib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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